molecular formula C28H29N5OS B1674433 IKK Inhibitor VII CAS No. 873225-46-8

IKK Inhibitor VII

Cat. No.: B1674433
CAS No.: 873225-46-8
M. Wt: 483.6 g/mol
InChI Key: BWZJBXAPRCVCKQ-UHFFFAOYSA-N
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Description

IKK16 is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in various cellular processes, including inflammation, immunity, and cell survival. IKK16 is known for its ability to inhibit IKK2, IKK complex, and IKK1 with IC50 values of 40 nM, 70 nM, and 200 nM, respectively . Additionally, IKK16 inhibits leucine-rich repeat kinase-2 (LRRK2) with an IC50 of 50 nM .

Mechanism of Action

Target of Action

IKK Inhibitor VII, also known as IKK 16, is a selective inhibitor of IκB kinase (IKK), a key component of the NF-κB signaling pathway . The primary targets of IKK 16 are IKK1 (also known as IKKα), IKK2 (also known as IKKβ), and the IKK complex . These kinases play a crucial role in the regulation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immunity, and cell survival .

Mode of Action

IKK 16 acts as an ATP-competitive inhibitor of IKK . It inhibits the degradation of IκBα and the gene expression mediated by NF-κB in cells . The IC50 values of IKK 16 for IKK1, IKK2, and the IKK complex are 200 nM, 40 nM, and 70 nM, respectively .

Biochemical Pathways

IKK 16 affects the NF-κB signaling pathway. Under normal conditions, NF-κB is kept inactive in the cytoplasm by inhibitor proteins called IκBs. When cells receive appropriate stimuli, the IKK complex phosphorylates IκBs, leading to their ubiquitination and proteasomal degradation . This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of downstream target genes . By inhibiting IKK, IKK 16 prevents the degradation of IκBs, thereby suppressing the activation of NF-κB .

Result of Action

The inhibition of IKK by IKK 16 leads to the suppression of NF-κB-mediated gene expression . This can result in the downregulation of genes involved in inflammation, immunity, and cell survival. In animal models, IKK 16 has been shown to reduce multiple organ dysfunction caused by sepsis .

Action Environment

The action, efficacy, and stability of IKK 16 can be influenced by various environmental factors. For instance, the presence of inflammatory cytokines can stimulate the NF-κB pathway and potentially affect the efficacy of IKK 16 . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure . .

Biochemical Analysis

Biochemical Properties

IKK Inhibitor VII interacts with IKK, a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . This compound acts on IKK1/2 and the IKK complex with IC50 values of 200 nM, 40 nM, and 70 nM, respectively . It inhibits cellular IκBα degradation and NF-κB-mediated gene expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cellular IκBα degradation and NF-κB-mediated gene expression in vitro in HUVEC cells . It has also been shown to exhibit excellent in vivo efficacy both in mice and rats .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as an ATP-competitive inhibitor of IKK . It disrupts the interaction between IKKβ and NEMO, leading to the inhibition of IKK phosphorylation . This results in the inhibition of IκBα degradation and NF-κB-mediated gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to effectively inhibit TNFα release into plasma upon LPS-challenge in rats

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, oral administration of this compound (10 mg/kg) can inhibit neutrophil exudation in a thioglycollate-induced peritonitis mouse model . In a sepsis mouse model, intravenous injection of this compound (1 mg/kg) alleviated LPS/PepG-induced multi-organ dysfunction, renal dysfunction, hepatocyte injury, and pulmonary inflammation .

Metabolic Pathways

This compound is involved in the NF-κB signaling pathway . It interacts with IKK, leading to the inhibition of IκBα degradation and NF-κB-mediated gene expression

Transport and Distribution

It is known to be cell-permeable

Subcellular Localization

It is known to be cell-permeable , suggesting that it can enter cells and potentially localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IKK16 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of IKK16 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

IKK16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving IKK16 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of IKK16 with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

IKK16 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

IKK16 is unique in its selectivity and potency as an IKK inhibitor. Similar compounds include:

IKK16 stands out due to its high selectivity for IKK2 and its ability to inhibit LRRK2, making it a valuable tool for studying both the NF-κB and LRRK2 pathways .

Properties

IUPAC Name

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJBXAPRCVCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429553
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873225-46-8
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873225-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does IKK 16 interact with its target, IKK?

A1: IKK 16 is an ATP-competitive inhibitor of IKK, meaning it competes with ATP for binding to the kinase domain of IKK, thereby preventing its phosphorylation activity. [, , ]

Q2: What are the downstream effects of IKK inhibition by IKK 16?

A2: IKK 16, by inhibiting IKK, prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival. [, , , , ]

Q3: Does IKK 16 affect other signaling pathways besides NF-κB?

A3: While IKK 16 primarily targets the NF-κB pathway, some studies suggest potential cross-talk with other signaling pathways. For instance, research indicates that IKK 16 can modulate the MAPK pathway in SKBR3 breast cancer cells. []

Q4: How does IKK 16 influence inflammatory responses?

A4: IKK 16 demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in various models, including sepsis, lung injury, and rheumatoid arthritis. [, , , ]

Q5: What is the molecular formula and weight of IKK 16?

A5: The provided research papers do not explicitly state the molecular formula and weight of IKK 16.

Q6: Is there any spectroscopic data available for IKK 16?

A6: The provided research papers do not offer detailed spectroscopic data for IKK 16.

Q7: What is known about the stability and material compatibility of IKK 16?

A7: Information regarding the stability and material compatibility of IKK 16 under various conditions is not provided in the research papers.

Q8: Does IKK 16 possess any catalytic properties?

A8: IKK 16 functions as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its primary role is to block the catalytic activity of IKK.

Q9: What are the potential applications of IKK 16 in research and drug discovery?

A9: Given its ability to inhibit the NF-κB pathway, IKK 16 has been explored as a potential therapeutic agent for:

  • Inflammatory diseases: Sepsis, acute lung injury, and rheumatoid arthritis. [, , , ]
  • Cancer: Prostate cancer, lung adenocarcinoma, and glioblastoma. [, , , ]
  • Autoimmune diseases: Hashimoto's thyroiditis. []

Q10: Have there been any computational chemistry studies conducted on IKK 16?

A10: The provided research papers do not mention specific computational chemistry studies or QSAR models developed for IKK 16.

Q11: How do structural modifications of IKK 16 affect its activity and selectivity?

A11: While detailed SAR studies are not described in the papers, research on related pyrazolopyrimidine inhibitors, such as 1-naphthyl PP1, highlights the impact of structural modifications on PKD inhibitory activity. []

Q12: What is known about the stability of IKK 16 under different conditions?

A12: The research papers do not provide specific data on the stability of IKK 16 under various storage conditions or formulations.

Q13: What is the pharmacokinetic profile of IKK 16?

A13: The research papers primarily focus on the in vitro and in vivo effects of IKK 16, with limited information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Q14: What is the efficacy of IKK 16 in in vitro and in vivo models?

A14: IKK 16 has demonstrated efficacy in various experimental models:

  • In vitro: It inhibits the proliferation, migration, and invasion of cancer cells. [, , ] It also reduces inflammatory cytokine production in stimulated immune cells. [, ]
  • In vivo: It attenuates disease severity in animal models of sepsis, lung injury, rheumatoid arthritis, and cancer. [, , , , , ]

Q15: Are there any known resistance mechanisms to IKK 16?

A15: The provided research papers do not mention specific resistance mechanisms to IKK 16.

Q16: What is the toxicological profile of IKK 16?

A16: The provided research papers primarily focus on the therapeutic potential of IKK 16, with limited information on its long-term toxicity or adverse effects.

Q17: Are there any specific drug delivery strategies being investigated for IKK 16?

A17: The research papers do not mention specific drug delivery approaches for IKK 16.

Q18: Are there any biomarkers associated with IKK 16 efficacy or toxicity?

A18: The provided research papers do not identify specific biomarkers for IKK 16 efficacy or toxicity.

Q19: What analytical methods are used to characterize and quantify IKK 16?

A19: The research papers do not provide detailed descriptions of specific analytical techniques used for the characterization and quantification of IKK 16.

Q20: What is the environmental impact of IKK 16?

A20: The provided research papers do not mention any studies on the environmental impact or degradation of IKK 16.

Q21: Are there any alternative compounds or strategies to IKK 16?

A21: The research papers highlight the potential of other NF-κB inhibitors, such as Bay 11-7082, and DPP-4 inhibitors, such as linagliptin, as alternative strategies for modulating the NF-κB pathway. [, , ]

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